molecular formula C20H21N5O3 B2606256 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide CAS No. 1421476-63-2

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide

Cat. No.: B2606256
CAS No.: 1421476-63-2
M. Wt: 379.42
InChI Key: VMBZYXVGPBCTDX-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the 1,2,4-triazole class, which is known for its diverse pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N6O2C_{18}H_{20}N_{6}O_{2} with a molecular weight of 335.4 g/mol. The structure features a triazole ring fused with cyclopropyl and phenyl groups, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles often exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds range from 7.8 to 62.5 µg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • The compound's structure suggests it may inhibit bacterial growth by interacting with specific molecular targets involved in cell proliferation .

2. Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential due to their ability to inhibit cell proliferation:

  • Studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

3. Mechanism of Action
The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for DNA synthesis or cellular metabolism.
  • Receptor Interaction : The compound may bind to specific receptors or proteins in cancer cells or pathogens, modulating their activity and leading to therapeutic effects .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

StudyCompound TestedBiological ActivityResults
Triazole Derivative AAntimicrobialMIC: 15.6 µg/mL against E. coli
Triazole Derivative BAnticancerInduced apoptosis in cancer cells
Triazole Derivative CAntifungalEffective against resistant strains

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-28-19-16(8-5-11-22-19)18(26)21-12-13-24-20(27)25(15-6-3-2-4-7-15)17(23-24)14-9-10-14/h2-8,11,14H,9-10,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBZYXVGPBCTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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